molecular formula C13H23NO3 B2582961 (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one CAS No. 1400561-38-7

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one

Cat. No.: B2582961
CAS No.: 1400561-38-7
M. Wt: 241.331
InChI Key: LIYARNGEJVBOBI-WYMLVPIESA-N
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Description

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one is a versatile chemical compound known for its complex structure and diverse applications in various fields. This compound is characterized by its unique oxacyclotetradecanone ring structure with a hydroxyimino group at the 11th position, which contributes to its high reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one typically involves the cyclization of a suitable linear precursor followed by the introduction of the hydroxyimino group. One common method includes the use of a cyclization reaction under acidic or basic conditions to form the oxacyclotetradecanone ring. The hydroxyimino group can then be introduced through an oximation reaction using hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The oximation step can be carried out in continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxacyclotetradecanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxacyclotetradecanone derivatives.

Scientific Research Applications

(11E)-11-(hydroxyimino)oxacyclotetradecan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxacyclotetradecanone ring structure provides a stable framework for these interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    (11E)-11-(hydroxyimino)oxacyclotetradecan-2-one: shares similarities with other oxacyclotetradecanone derivatives and hydroxyimino compounds.

    Oxacyclotetradecanone derivatives: Compounds with variations in the ring structure or substituents.

    Hydroxyimino compounds: Compounds with different ring systems but containing the hydroxyimino group.

Uniqueness

  • The combination of the oxacyclotetradecanone ring and the hydroxyimino group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(11E)-11-hydroxyimino-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYARNGEJVBOBI-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCC(=NO)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC(=O)OCCC/C(=N/O)/CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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